7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine
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Overview
Description
7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is a synthetic organic compound that belongs to the class of benzoxadiazoles. These compounds are known for their diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine typically involves multiple steps:
Nitration: Introduction of a nitro group into the benzoxadiazole ring.
Chlorination: Substitution of hydrogen atoms with chlorine atoms.
Amination: Introduction of an amine group.
Industrial Production Methods
Industrial production methods may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific catalysts and solvents are often used to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative.
Scientific Research Applications
Chemistry
Fluorescent Probes: Benzoxadiazole derivatives are used as fluorescent probes in chemical analysis.
Catalysts: These compounds can act as catalysts in various organic reactions.
Biology
Biological Markers: Used in biological assays to detect specific biomolecules.
Drug Development:
Medicine
Therapeutic Agents: Investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of advanced materials with specific properties.
Dyes and Pigments: Employed in the production of dyes and pigments for various applications.
Mechanism of Action
The mechanism of action of 7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar structures and functional groups.
Nitrobenzene Derivatives: Compounds containing nitro groups attached to benzene rings.
Uniqueness
7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual chlorination and nitro substitution make it particularly interesting for various applications.
Properties
Molecular Formula |
C13H8Cl2N4O3 |
---|---|
Molecular Weight |
339.13 g/mol |
IUPAC Name |
7-chloro-N-(5-chloro-2-methylphenyl)-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C13H8Cl2N4O3/c1-6-2-3-7(14)4-9(6)16-10-5-8(15)11-12(18-22-17-11)13(10)19(20)21/h2-5,16H,1H3 |
InChI Key |
UYPPZDBHEFQPQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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